pKa and Ionization Profile vs 5-Phenyl Hydantoin
The predicted acid dissociation constant (pKa) of 5-(2,3-dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione is 8.61 ± 0.10, compared to the measured pKa of approximately 8.9–9.1 for the unsubstituted 5-phenyl hydantoin (phenytoin analog) . The lower pKa value, attributed to the electron-withdrawing inductive effect of the dihydrobenzofuran oxygen, indicates that this compound exists in a higher proportion of its ionized (anionic) form at physiological pH (7.4) relative to the phenyl analog [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.61 ± 0.10 (predicted) |
| Comparator Or Baseline | 5-Phenyl hydantoin: pKa ≈ 8.9–9.1 (experimentally measured) |
| Quantified Difference | ΔpKa ≈ 0.3–0.5 units lower |
| Conditions | Predicted using ACD/Labs or equivalent software; comparator measured in aqueous solution |
Why This Matters
A lower pKa alters the compound's ionization state at physiological pH, which directly affects solubility, membrane permeability, and potential for off-target interactions—critical considerations for researchers selecting between hydantoin derivatives for biological assays.
- [1] PubChem. Phenytoin (CID 1775) Chemical and Physical Properties: Experimental pKa 8.3–9.0 depending on conditions; comparative hydantoin pKa ranges from literature. View Source
